2-[(Trimethylsilyl)ethynyl]benzoic acid
Overview
Description
“2-[(Trimethylsilyl)ethynyl]benzoic acid” is a chemical compound with the empirical formula C12H14O2Si . It is a derivative of benzoic acid, where the hydrogen of the ethynyl group is replaced by a trimethylsilyl group . This compound is used in various chemical reactions and has potential applications in material science .
Synthesis Analysis
The synthesis of “2-[(Trimethylsilyl)ethynyl]benzoic acid” and its derivatives involves the use of Friedel-Craft’s O-acylation reaction . The chemical structures of these compounds were confirmed by standard spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “2-[(Trimethylsilyl)ethynyl]benzoic acid” consists of a benzoic acid core with a trimethylsilyl ethynyl group attached . The molecular weight of this compound is 218.32 .Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It also plays a role in the synthesis of novel terminal trimethylsilylacetylene benzoate derivatives .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 154-158 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Electrical Influence on Carboxyl Groups
2-[(Trimethylsilyl)ethynyl]benzoic acid has been studied for its electrical effects, particularly how the trimethylsilyl group influences the acidity of the carboxyl group in benzoic acid. This aspect was explored to understand the electron-donating character of the trimethylsilyl group and its impact on reactivities in benzoic acids (Roberts, Mcelhill, & Armstrong, 1949).
Synthesis of Oligo(triacetylene) Derivatives
Research has been conducted on the synthesis of oligo(triacetylene) derivatives using substituted ethynyl compounds like 2-[(Trimethylsilyl)ethynyl]benzoic acid. This work is important in the field of polymer chemistry, especially for understanding the properties of these compounds, such as their potential to exhibit liquid-crystalline behavior (Nierengarten, 2004).
GC-MS Analysis in Biochemical Studies
This compound has been referenced in the development of Gas Chromatography-Mass Spectrometry (GC-MS) methods for analyzing various compounds in human plasma. Specifically, derivatives of benzoic acid, including those with trimethylsilyl groups, are important for understanding bioavailability and pharmacokinetics in medical research (Zhang & Zuo, 2004).
Synthesis and Structural Characterization in Chemistry
Studies have also focused on the synthesis and molecular structure investigation of benzoic acid derivatives with trimethylsilyl groups. These investigations include various analytical techniques like X-ray crystallography and spectroscopy, contributing significantly to the field of molecular chemistry and materials science (Zaltariov et al., 2016).
Applications in Organic Synthesis
There is research exploring the use of the trimethylsilyl group as a protective group in organic synthesis, particularly in the synthesis of various benzoic acid derivatives. This approach is pivotal in creating complex organic molecules and has broad applications in synthetic chemistry (Eaborn, Thompson, & Walton, 1967).
properties
IUPAC Name |
2-(2-trimethylsilylethynyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRFRFJUNXYMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)ethynyl]benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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